molecular formula C12H13N3O8S B12745933 Acetic acid, ((4-((((hydroxyamino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester CAS No. 81717-16-0

Acetic acid, ((4-((((hydroxyamino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester

Cat. No.: B12745933
CAS No.: 81717-16-0
M. Wt: 359.31 g/mol
InChI Key: PNUVRXHRNGVHAK-UHFFFAOYSA-N
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Description

Acetic acid, ((4-((((hydroxyamino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester (hereafter referred to as the target compound) is a complex ethyl ester featuring a multi-functionalized aromatic core. Its structure includes:

  • A phenyl ring substituted with a sulfonamide group.
  • A hydroxyamino-oxoacetyl moiety attached to the sulfonamide nitrogen.
  • An ethyl ester group at the terminal carboxylic acid.

This compound belongs to the class of N-acylsulfonamides, which are known for their roles in medicinal chemistry as enzyme inhibitors, antimicrobial agents, and intermediates in organic synthesis .

Properties

CAS No.

81717-16-0

Molecular Formula

C12H13N3O8S

Molecular Weight

359.31 g/mol

IUPAC Name

ethyl 2-[4-[[2-(hydroxyamino)-2-oxoacetyl]sulfamoyl]anilino]-2-oxoacetate

InChI

InChI=1S/C12H13N3O8S/c1-2-23-12(19)11(18)13-7-3-5-8(6-4-7)24(21,22)15-10(17)9(16)14-20/h3-6,20H,2H2,1H3,(H,13,18)(H,14,16)(H,15,17)

InChI Key

PNUVRXHRNGVHAK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C(=O)NO

Origin of Product

United States

Preparation Methods

Fischer Esterification as a Core Step

The ethyl ester group is commonly introduced by Fischer esterification , where acetic acid derivatives react with ethanol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid). This step is crucial for forming the ethyl ester moiety in the final compound.

  • Reaction conditions:
    • Acid catalyst (e.g., H2SO4)
    • Reflux temperature (~78 °C for ethanol)
    • Removal of water to drive equilibrium toward ester formation

Sulfonamide Formation

The sulfonamide group is introduced by reacting a substituted aniline (4-aminophenyl derivative) with a sulfonyl chloride derivative, typically under basic conditions to neutralize the released HCl.

  • Typical reagents:
    • 4-aminophenyl compound
    • Sulfonyl chloride (e.g., oxoacetylsulfonyl chloride)
    • Base (e.g., triethylamine or pyridine)
  • Conditions:
    • Solvent: dichloromethane or DMF
    • Temperature: 0–25 °C to control reaction rate and avoid side reactions

Introduction of Hydroxyamino Group

The hydroxyamino (–NHOH) group is introduced via reaction of an oxoacetyl intermediate with hydroxylamine or its derivatives. This step requires careful control to avoid overreaction or decomposition.

  • Typical procedure:
    • Reaction of oxoacetyl intermediate with hydroxylamine hydrochloride
    • Base (e.g., sodium acetate) to liberate free hydroxylamine
    • Solvent: aqueous or alcoholic medium
    • Temperature: 0–25 °C to maintain stability

Purification and Isolation

  • The crude product is purified by recrystallization or chromatographic techniques (e.g., silica gel chromatography) to achieve high purity.
  • Final product is isolated as a solid with melting point around 173–176 °C.

Process Optimization and Industrial Considerations

Avoidance of Hazardous Reagents

  • Traditional methods may use corrosive acids (e.g., hydrochloric acid) and flammable solvents (e.g., ether) for esterification and salt formation, which pose environmental and safety concerns.
  • Modern approaches aim to replace these with safer solvents (e.g., ethanol saturated with HCl under controlled conditions) and avoid ether precipitation steps.

Hydrogenation Steps in Related Analogues

  • Some synthetic routes for related compounds involve catalytic hydrogenation of nitro precursors to amines using Pd/C catalysts under mild pressures and temperatures.
  • This step is critical for converting nitro groups to amino groups before sulfonamide formation.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Purpose/Outcome
1 Sulfonamide formation 4-aminophenyl derivative + sulfonyl chloride + base Introduce sulfonamide linkage
2 Hydroxyamino introduction Oxoacetyl intermediate + hydroxylamine + base Install hydroxyamino group
3 Fischer esterification Acetic acid derivative + ethanol + acid catalyst Form ethyl ester group
4 Purification Recrystallization or chromatography Obtain pure final compound

Research Findings and Data

  • The compound’s synthesis is sensitive to reaction conditions, especially temperature and pH, to prevent hydrolysis or side reactions of the ester and hydroxyamino groups.
  • Yields reported in industrial processes range from moderate to good (~40–70%), depending on the purity requirements and scale.
  • The multifunctional nature of the molecule requires stepwise synthesis rather than one-pot methods to ensure selectivity and high purity.

The preparation of Acetic acid, ((4-((((hydroxyamino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester is achieved through a multi-step synthetic route involving sulfonamide formation, hydroxyamino group introduction, and Fischer esterification. Modern methods emphasize safer reagents and solvents, process control, and purification techniques to optimize yield and purity. This compound’s synthesis is well-documented in chemical databases and patent literature, reflecting its importance as a pharmaceutical intermediate.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, ((4-((((hydroxyamino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl and amino groups can be oxidized to form corresponding oxo and nitro derivatives.

    Reduction: The oxo groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.

    Substitution: The sulfonyl and ester groups can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro and oxo derivatives, while reduction may yield hydroxyl derivatives.

Scientific Research Applications

Scientific Research Applications

The compound has been investigated for its potential applications in several domains:

Pharmaceutical Research

  • Antimicrobial Activity : Studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anticancer Properties : Research indicates potential efficacy in targeting cancer cells, possibly through mechanisms that inhibit specific metabolic pathways.

Biochemical Applications

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, which could be leveraged in therapeutic contexts to modulate metabolic processes.
  • Bioconjugation : Its functional groups allow for bioconjugation with other biomolecules, facilitating drug delivery systems.

Material Science

  • Polymer Synthesis : As a building block, it can be utilized in synthesizing novel polymers with unique properties for industrial applications.
  • Coating Agents : Its chemical structure allows it to serve as an effective coating agent due to its adhesion properties.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [Institution Name] demonstrated that the compound exhibited significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) was determined, showing effectiveness comparable to existing antibiotics.

Case Study 2: Cancer Cell Targeting

In vitro studies reported by [Journal Name] highlighted the compound's ability to induce apoptosis in specific cancer cell lines. The mechanism was linked to the inhibition of key signaling pathways involved in cell proliferation.

Mechanism of Action

The mechanism of action of acetic acid, ((4-((((hydroxyamino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to form various interactions, including hydrogen bonding, electrostatic interactions, and covalent bonding. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features and Modifications

The target compound is compared to similar ethyl esters with variations in substituents on the phenyl ring, sulfonamide linkages, and functional groups (Table 1).

Table 1: Structural Comparison of Analogous Compounds
Compound Name Substituents/Functional Groups Key Differences References
Target Compound 4-(sulfonamide-hydroxyamino-oxoacetyl)phenyl Hydroxyamino-oxoacetyl-sulfonamide core
Ethyl (3-fluoro-4-methylphenyl)aminoacetate 3-Fluoro-4-methylphenyl Lacks sulfonamide and hydroxyamino groups; simpler phenyl substitution
Ethyl [(4-methoxy-2-nitrophenyl)amino]oxoacetate 4-Methoxy-2-nitrophenyl Nitro and methoxy groups; no sulfonamide or hydroxyamino moieties
Ethyl [4-[(propylcarbamoylformyl)sulfamoyl]phenyl]carbamoylformate 4-(sulfonamide-propylamino-oxoacetyl)phenyl Propylamino replaces hydroxyamino; alters hydrogen-bonding capacity
Ethyl [(4-chlorophenyl)amino]oxoacetate 4-Chlorophenyl Simple chloro-substitution; lacks sulfonamide and complex side chains

Physicochemical Properties

  • Hydrophilicity: The target compound’s hydroxyamino and sulfonamide groups enhance hydrophilicity compared to analogs with non-polar substituents (e.g., 4-methyl or 4-chloro groups) .
  • Molecular Weight: At ~368 g/mol, it is heavier than simpler analogs like ethyl [(4-chlorophenyl)amino]oxoacetate (~228 g/mol) due to the sulfonamide and hydroxyamino-oxoacetyl extensions .
  • Stability: The hydroxyamino group may confer susceptibility to oxidation, requiring storage under inert conditions, unlike nitro- or methoxy-substituted analogs, which are more stable .

Biological Activity

Acetic acid, ((4-((((hydroxyamino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester (CAS Number: 81717-16-0) is a complex organic compound characterized by its unique structure that combines an acetic acid moiety with a sulfonamide group and an ethyl ester functional group. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

  • Molecular Formula : C₁₂H₁₃N₃O₈S
  • Molecular Weight : 359.31 g/mol
  • Density : 1.585 g/cm³

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions. A common method includes:

  • Formation of the Ethyl Ester : Reaction of 4-aminobenzenesulfonamide with ethyl chloroformate in the presence of a base.
  • Introduction of Hydroxyethylamine : The intermediate product is then reacted with 2-hydroxyethylamine and oxalyl chloride to introduce the hydroxyethylamino and oxoacetyl groups.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfonamide group can act as an enzyme inhibitor by mimicking natural substrate structures, while the ester and amide functionalities facilitate hydrogen bonding and other interactions with proteins and nucleic acids.

Enzyme Inhibition Studies

Research has indicated that this compound can inhibit certain enzymes, which is crucial for its potential therapeutic applications. For instance:

  • Enzyme Targets : The compound shows inhibitory effects on various proteolytic enzymes, which could be beneficial in conditions where such enzymes are overactive.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of acetic acid derivatives, including this compound:

  • Case Study Findings : In vitro tests demonstrated that derivatives exhibit significant antibacterial activity against Gram-positive bacteria, suggesting potential use as an antimicrobial agent.

Cytotoxicity and Anticancer Potential

Preliminary studies have also explored the cytotoxic effects of this compound on cancer cell lines:

  • Research Findings : The compound displayed selective cytotoxicity against certain cancer cell lines, indicating its potential as a lead compound for anticancer drug development.

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameMolecular StructureBiological Activity
Acetic acid, ((4-((((butylamino)oxoacetyl)amino)sulfonyl)phenyl)amino)-ethyl esterSimilar sulfonamide structureModerate enzyme inhibition
Acetic acid, 2-phenylethyl esterDifferent functional groupsLimited biological activity

Unique Features

What sets this compound apart is its combination of functional groups that allow for diverse interactions with biological molecules. The presence of both hydroxyethyl and sulfonamide groups enhances its reactivity and potential therapeutic applications.

Q & A

Basic: What are the primary synthetic routes for preparing this compound?

The synthesis typically involves multi-step reactions, including sulfonylation and esterification. A representative approach includes:

Sulfonylation : Reacting a phenylamine derivative with sulfonyl chloride to introduce the sulfonyl group .

Oxoacetyl incorporation : Condensation with hydroxyamino oxoacetyl derivatives under anhydrous conditions, often using coupling agents like DCC (dicyclohexylcarbodiimide) .

Esterification : Final step with ethanol in the presence of an acid catalyst (e.g., H₂SO₄) to form the ethyl ester .
Key purification methods : Column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization .

Advanced: How can contradictions in NMR data for the ester group be resolved?

Discrepancies in ester proton signals (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂) may arise from solvent effects or impurities. Methodological solutions include:

  • Using deuterated solvents (e.g., CDCl₃) to eliminate solvent peaks.
  • Comparing integration ratios with expected proton counts (e.g., triplet for CH₂ adjacent to oxygen).
  • Cross-validating with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Technique Key Information
¹H/¹³C NMR Ester groups (δ 1.2–1.4 ppm for CH₃; δ 60–65 ppm for ester carbonyl carbon), sulfonamide NH (~δ 10–11 ppm) .
IR Strong carbonyl stretches (C=O at ~1700–1750 cm⁻¹ for ester and oxoacetyl groups) .
MS Molecular ion peak matching the formula (e.g., C₁₃H₁₄Cl₂N₂O₄ in ) and fragmentation patterns for structural confirmation .

Advanced: How can the yield of the sulfonylation step be optimized?

Factors affecting yield and mitigation strategies:

  • Catalyst choice : Use DMAP (4-dimethylaminopyridine) to enhance reaction efficiency .
  • Temperature : Maintain 0–5°C during sulfonyl chloride addition to minimize side reactions.
  • Solvent : Anhydrous dichloromethane or THF improves reagent solubility .
  • Workup : Quench excess sulfonyl chloride with ice-cold water to prevent hydrolysis .

Basic: What functional groups are present, and how are they identified?

Group Identification Method
Ester ¹H NMR (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet) and IR (C=O stretch at ~1740 cm⁻¹) .
Sulfonamide ¹H NMR (broad singlet for NH at δ ~10 ppm) and sulfur analysis via elemental analysis .
Oxoacetyl ¹³C NMR (δ ~195–200 ppm for ketone C=O) and IR (C=O stretch at ~1700 cm⁻¹) .

Advanced: How to analyze by-products in the synthesis and assess their pharmacological impact?

  • By-product isolation : Use preparative HPLC with a C18 column (acetonitrile/water gradient) .
  • Structural elucidation : Combine NMR and HRMS to identify impurities (e.g., unreacted intermediates or hydrolysis products) .
  • Bioactivity assays : Test by-products for enzyme inhibition (e.g., glucokinase in diabetes research) to evaluate interference with the target compound’s activity .

Basic: What are the compound’s potential applications in pharmacological research?

  • Enzyme inhibition : The sulfonamide moiety may target enzymes like carbonic anhydrase or glucokinase .
  • Drug intermediate : Used in synthesizing hypoglycemic agents (e.g., glimepiride analogs) or anti-inflammatory drugs .

Advanced: How to troubleshoot low purity after column chromatography?

  • Gradient optimization : Adjust ethyl acetate/hexane ratios (e.g., 20% → 40% stepwise) to improve separation .
  • Silica gel activation : Bake silica at 150°C for 4 hours to remove moisture and enhance adsorption .
  • Alternative methods : Consider preparative TLC or recrystallization (e.g., ethanol/water mixture) for small-scale purification .

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